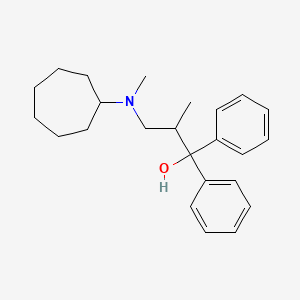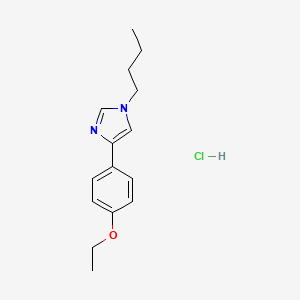
alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol is a complex organic compound that belongs to the class of alpha-amino ketones This compound is characterized by its unique structure, which includes a cycloheptylmethylamino group and a benzhydrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol typically involves multi-step organic reactions. One common method includes the reaction of cycloheptylmethylamine with an appropriate alpha-hydroxy ketone under controlled conditions. The reaction may require the use of catalysts such as ruthenium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as refluxing with silica gel as a catalyst in methanol or using deep eutectic solvents have been reported to selectively produce the desired products with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also exhibit unique chemical properties and are used in various applications.
Properties
CAS No. |
4082-38-6 |
|---|---|
Molecular Formula |
C24H33NO |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-[cycloheptyl(methyl)amino]-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C24H33NO/c1-20(19-25(2)23-17-11-3-4-12-18-23)24(26,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,23,26H,3-4,11-12,17-19H2,1-2H3 |
InChI Key |
OXTQHELIHQKFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1CCCCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)




![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)

![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)



